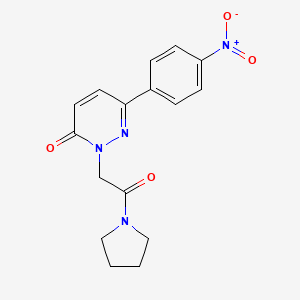

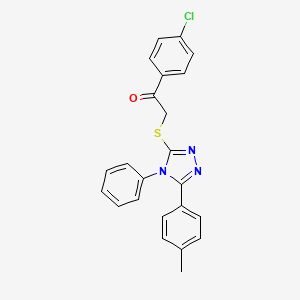

6-(4-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazin-3-one derivatives, including those related to 6-(4-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one, often involves reactions with aromatic diazonium salts, active methylene compounds, and various condensation methods to yield diverse derivatives. For instance, the synthesis of pyridazine and oxadiazole derivatives has been reported through reactions involving nitrophenyl piperidinostyrene and aromatic diazonium salts, leading to the formation of arylhydrazonal derivatives which then react with active methylene compounds to produce pyridazine derivatives (Abdallah, Salaheldin, & Radwan, 2007).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined using X-ray diffraction and quantum chemical DFT analysis. Studies on compounds such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have revealed details about the conformation of the linking hydrazo-bridge, the planes of the phenyl and pyridine rings, and hydrogen bonding, which plays a crucial role in dimer formation in the crystal structure (Kucharska et al., 2013).

Chemical Reactions and Properties

Various chemical reactions have been explored for pyridazinone derivatives, including the formation of arylhydrazonal derivatives, condensation with active methylene compounds, and reactions leading to the synthesis of oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. These reactions demonstrate the compound's versatility and its potential for generating a wide range of chemical structures with diverse properties (Abdallah, Salaheldin, & Radwan, 2007).

Physical Properties Analysis

While specific details on the physical properties of 6-(4-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one are not directly available, related studies on pyridazinone derivatives provide insights into their solubility, crystalline structure, and other physical characteristics that influence their chemical behavior and potential applications.

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives, including reactivity, stability, and the formation of hydrogen bonds, are crucial for understanding their behavior in various chemical reactions and potential applications in synthesis and material science. The ability of these compounds to form dimers through hydrogen bonding and their reactions with active methylene compounds highlight their chemical versatility and potential for further functionalization (Kucharska et al., 2013).

Scientific Research Applications

Synthesis and Reactivity

A significant body of work has been dedicated to exploring the synthesis and reactivity of pyridazine derivatives, including "6-(4-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one". For instance, the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has been reported, providing a general route through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid (Ibrahim & Behbehani, 2014). These studies shed light on the compound's versatility in creating fused azines and other complex molecules, emphasizing its utility in synthetic organic chemistry.

Biological Evaluation and Potential Applications

The compound and its derivatives have been evaluated for various biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties. For example, the synthesis and biological evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, including studies on their antifungal and antimycobacterial activities, highlight the potential of these compounds in addressing diverse biological challenges (Opletalová et al., 2006).

Antioxidant Activity

The antioxidant properties of various derivatives have also been explored, indicating the potential of these compounds in developing new antioxidants. A study on the synthesis and antioxidant activity of novel pyrimido[4,5-b]quinolin-4-one derivatives showcases the ability of these compounds to inhibit free radical-mediated processes, suggesting their utility in preventing oxidative stress-related damages (El-Gazzar et al., 2007).

Anticancer Activity

Furthermore, the compound's derivatives have been investigated for their anticancer activity. The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives and their evaluation against different cancer cell lines underscore the potential of these molecules as novel anticancer agents (Hadiyal et al., 2020).

properties

IUPAC Name |

6-(4-nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c21-15-8-7-14(12-3-5-13(6-4-12)20(23)24)17-19(15)11-16(22)18-9-1-2-10-18/h3-8H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRMNFFUKGYHIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2495245.png)

![[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride](/img/structure/B2495246.png)

![Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride](/img/structure/B2495248.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)

![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2495252.png)

![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)

![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)